ZA3-Ep10

描述

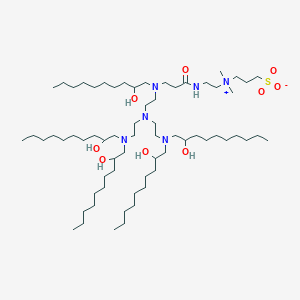

This compound is a highly branched, amphiphilic molecule featuring multiple 2-hydroxydecyl amine groups, a propane sulfonate backbone, and dimethylazaniumyl termini.

属性

分子式 |

C66H138N6O9S |

|---|---|

分子量 |

1191.9 g/mol |

IUPAC 名称 |

3-[2-[3-[2-[bis[2-[bis(2-hydroxydecyl)amino]ethyl]amino]ethyl-(2-hydroxydecyl)amino]propanoylamino]ethyl-dimethylazaniumyl]propane-1-sulfonate |

InChI |

InChI=1S/C66H138N6O9S/c1-8-13-18-23-28-33-39-61(73)56-69(46-44-66(78)67-45-54-72(6,7)53-38-55-82(79,80)81)50-47-68(48-51-70(57-62(74)40-34-29-24-19-14-9-2)58-63(75)41-35-30-25-20-15-10-3)49-52-71(59-64(76)42-36-31-26-21-16-11-4)60-65(77)43-37-32-27-22-17-12-5/h61-65,73-77H,8-60H2,1-7H3,(H-,67,78,79,80,81) |

InChI 键 |

IVEIUBBMCYOZFH-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCC(CN(CCC(=O)NCC[N+](C)(C)CCCS(=O)(=O)[O-])CCN(CCN(CC(CCCCCCCC)O)CC(CCCCCCCC)O)CCN(CC(CCCCCCCC)O)CC(CCCCCCCC)O)O |

产品来源 |

United States |

准备方法

合成路线和反应条件: ZA3-Ep10 是通过将两性离子脂质与胆固醇和 DMG-PEG2000 以 50:38.5:0.5 的摩尔比在 100% 乙醇中混合而合成的 . mRNA 在与脂质混合物混合之前,先用 10 mM 柠檬酸钠(pH 3)稀释 .

工业生产方法: this compound 的工业生产涉及使用与实验室合成相同的摩尔比和反应条件进行大规模合成。 该过程被放大以生产更大数量的化合物,同时保持治疗应用所需的纯度和效力 .

化学反应分析

反应类型: ZA3-Ep10 主要发生与其在脂质纳米颗粒制剂中的作用相关的反应。这些包括:

常用试剂和条件:

主要产物: 这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能导致形成氧化脂质衍生物,而取代反应会导致修饰的脂质结构 .

科学研究应用

ZA3-Ep10 具有广泛的科学研究应用,包括:

作用机制

ZA3-Ep10 通过形成包裹 mRNA 或其他遗传物质的脂质纳米颗粒发挥其作用。 这些纳米颗粒通过与细胞膜融合并将内容物释放到细胞质中来促进遗传物质进入细胞 . 所涉及的分子靶标和途径包括细胞摄取机制以及随后将递送的 mRNA 翻译成蛋白质 .

类似化合物:

DOTMA (N-[1-(2,3-二油酰氧基)丙基]-N,N,N-三甲基铵氯化物): 另一种用于体外转染的阳离子脂质.

C12-200: 一种用于 mRNA 递送的脂质纳米颗粒制剂中的可电离脂质.

cKK-E12: 另一种在 mRNA 递送中具有类似应用的可电离脂质.

This compound 的独特性: this compound 的独特性在于其两性离子性质,这在阳离子和阴离子性质之间提供了平衡,增强了其稳定性和递送遗传物质的功效 . 这使其特别适合于稳定性和高效递送至关重要的体内应用 .

相似化合物的比较

Comparison with Similar Compounds

The compound’s unique structure invites comparison with three classes of analogs:

2.1. Amphiphilic Surfactants

Compounds like sodium dodecyl sulfate (SDS) or polysorbates share sulfonate or hydroxylated alkyl chains but lack the branched amine architecture. Key differences include:

- Bioactivity : Branched amines in the target compound may enhance membrane permeability or antimicrobial activity compared to linear surfactants .

- Stability : The 2-hydroxydecyl groups could improve oxidative stability relative to unsaturated alkyl chains in natural surfactants (e.g., saponins) .

2.2. Polyamine-Based Drug Carriers

Similar to polyethylenimine (PEI) or dendrimers, this compound’s tertiary amine groups may facilitate nucleic acid binding.

2.3. Natural Bioactive Compounds

While structurally distinct from terpenes or alkaloids, the compound’s hydroxylated alkyl chains mimic lipid-like components of essential oils, which modulate bioactivity through membrane interaction . Unlike volatile essential oil constituents, its high molecular weight and sulfonate group may enhance persistence in biological systems.

Data Tables: Key Comparative Properties

| Property | Target Compound | SDS | PEI | Terpenes |

|---|---|---|---|---|

| Molecular Weight | ~1200–1500 Da (estimated) | 288 Da | 10,000–70,000 Da | 100–300 Da |

| Charge | Zwitterionic (sulfonate + amines) | Anionic | Cationic | Neutral |

| Bioactivity | Hypothesized antimicrobial/drug delivery | Denaturant | Gene delivery | Antimicrobial/aromatic |

| Source | Synthetic | Synthetic | Synthetic | Natural (plants) |

Research Findings and Gaps

- Synthesis Challenges : The compound’s branching and multiple functional groups likely require multi-step organic synthesis, akin to complex plant-derived biomolecules .

- Bioactivity Potential: Its structure suggests ferroptosis-inducing capabilities (via redox-active amines) similar to FINs, though this requires validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。